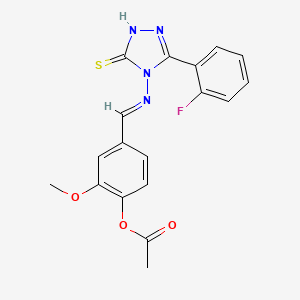![molecular formula C9H8Br2OS B12009384 2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone CAS No. 3323-78-2](/img/structure/B12009384.png)
2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone is an organic compound with the molecular formula C9H8Br2OS It is a brominated derivative of ethanone, characterized by the presence of two bromine atoms and a methylthio group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone typically involves the bromination of 1-[4-(methylthio)phenyl]ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 1-[4-(methylthio)phenyl]ethanone by using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ether, tetrahydrofuran), low temperature.
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetic acid, dichloromethane), room temperature.
Major Products Formed
Substitution: Corresponding substituted ethanones.
Reduction: 1-[4-(methylthio)phenyl]ethanone.
Oxidation: Sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone involves its interaction with various molecular targets. The bromine atoms and the methylthio group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone
- 2,2-Dibromo-1-phenylethanone
- 2-Bromo-1-[4-(methylthio)phenyl]ethanone
Comparison
Compared to similar compounds, 2,2-Dibromo-1-[4-(methylthio)phenyl]ethanone is unique due to the presence of both bromine atoms and the methylthio group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The methylthio group also enhances its lipophilicity, which can influence its biological activity and interactions with biomolecules.
Eigenschaften
CAS-Nummer |
3323-78-2 |
|---|---|
Molekularformel |
C9H8Br2OS |
Molekulargewicht |
324.03 g/mol |
IUPAC-Name |
2,2-dibromo-1-(4-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H8Br2OS/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3 |
InChI-Schlüssel |
QQTPQWNXLPJDPN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-[(3Z)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12009301.png)


![N-(3,4-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12009315.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-sec-butylphenyl)acetamide](/img/structure/B12009317.png)
![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12009324.png)
![3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12009338.png)

![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B12009342.png)

![N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B12009357.png)

![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3-methoxybenzohydrazide](/img/structure/B12009375.png)

